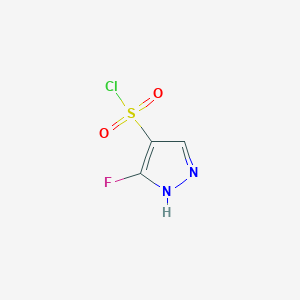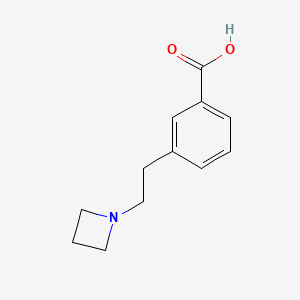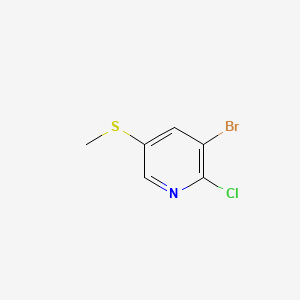
3-Bromo-2-chloro-5-(methylsulfanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-5-(methylsulfanyl)pyridine is an organic compound with the molecular formula C6H5BrClNS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(methylsulfanyl)pyridine can be achieved through several methods. One common method involves the halogenation of 2-chloro-5-(methylsulfanyl)pyridine. The reaction typically uses bromine as the halogenating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-chloro-5-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Products with various functional groups replacing bromine or chlorine.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-2-chloro-5-(methylsulfanyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloro-5-(methylsulfanyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogens and the methylsulfanyl group can influence its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine: Similar structure but different substitution pattern.
3-Bromo-2-chloropyridine: Lacks the methylsulfanyl group.
2-Chloro-5-(methylsulfanyl)pyridine: Lacks the bromine atom
Uniqueness
3-Bromo-2-chloro-5-(methylsulfanyl)pyridine is unique due to the combination of bromine, chlorine, and methylsulfanyl groups on the pyridine ring. This unique substitution pattern allows for specific reactivity and applications that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C6H5BrClNS |
|---|---|
Poids moléculaire |
238.53 g/mol |
Nom IUPAC |
3-bromo-2-chloro-5-methylsulfanylpyridine |
InChI |
InChI=1S/C6H5BrClNS/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |
Clé InChI |
QSQBATMRPAIKQU-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(N=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


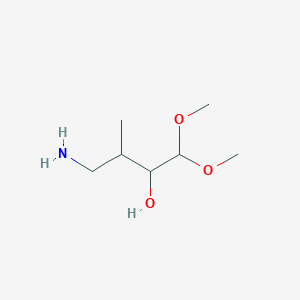
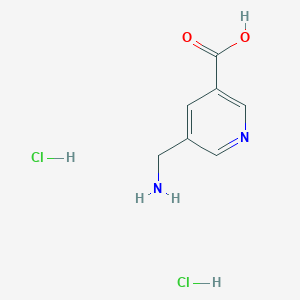

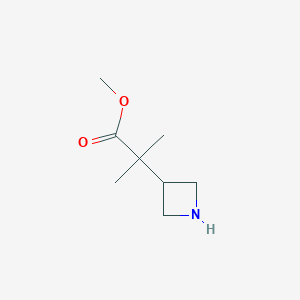
![11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid](/img/structure/B13557026.png)


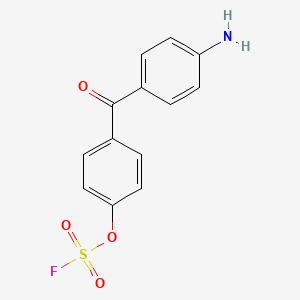


![2-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13557065.png)
![4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate](/img/structure/B13557070.png)
